2-Hydroxy-7-methylimidazo[1,2-a]pyrimidin-5(8H)-one

Tautomerism Infrared Spectroscopy Physicochemical Characterization

2-Hydroxy-7-methylimidazo[1,2-a]pyrimidin-5(8H)-one (CAS 52893-02-4) is a heterocyclic compound belonging to the imidazo[1,2-a]pyrimidine family, featuring a fused imidazole-pyrimidine ring system with a characteristic 2-hydroxy, 7-methyl, and 5-oxo substitution pattern. With a molecular formula of C₇H₇N₃O₂ and a molecular weight of 165.15 g/mol, this compound serves as a versatile building block in medicinal chemistry and is formally cataloged under the alternative name imidazo[1,2-a]pyrimidine-2,5-diol, 7-methyl-.

Molecular Formula C7H7N3O2
Molecular Weight 165.15 g/mol
CAS No. 52893-02-4
Cat. No. B14648461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-7-methylimidazo[1,2-a]pyrimidin-5(8H)-one
CAS52893-02-4
Molecular FormulaC7H7N3O2
Molecular Weight165.15 g/mol
Structural Identifiers
SMILESCC1=CC(=O)N2C=C(N=C2N1)O
InChIInChI=1S/C7H7N3O2/c1-4-2-6(12)10-3-5(11)9-7(10)8-4/h2-3,11H,1H3,(H,8,9)
InChIKeyWDYSSGSUUUZCHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxy-7-methylimidazo[1,2-a]pyrimidin-5(8H)-one (CAS 52893-02-4): Core Scaffold Identity and Procurement Context


2-Hydroxy-7-methylimidazo[1,2-a]pyrimidin-5(8H)-one (CAS 52893-02-4) is a heterocyclic compound belonging to the imidazo[1,2-a]pyrimidine family, featuring a fused imidazole-pyrimidine ring system with a characteristic 2-hydroxy, 7-methyl, and 5-oxo substitution pattern [1]. With a molecular formula of C₇H₇N₃O₂ and a molecular weight of 165.15 g/mol, this compound serves as a versatile building block in medicinal chemistry and is formally cataloged under the alternative name imidazo[1,2-a]pyrimidine-2,5-diol, 7-methyl- . The imidazo[1,2-a]pyrimidine scaffold has been widely employed in drug discovery programs targeting PI3K kinases, GSK3β, and inflammatory pathways, making precise structural identity critical for reproducible research outcomes.

Why Generic Imidazo[1,2-a]pyrimidine Analogs Cannot Substitute for 2-Hydroxy-7-methylimidazo[1,2-a]pyrimidin-5(8H)-one


Substituting 2-Hydroxy-7-methylimidazo[1,2-a]pyrimidin-5(8H)-one with a close analog lacking either the 2-hydroxy or 7-methyl group introduces structurally driven differences in tautomeric equilibrium, hydrogen-bonding capacity, and chemical reactivity that cannot be normalized by simple stoichiometric adjustment [1]. Foundational studies on this scaffold demonstrated that replacement of hydrogen by methyl at the 7-position 'greatly alters the chemical properties of these compounds,' as evidenced by dramatic shifts in infrared carbonyl absorption patterns and solubility profiles when comparing 5-hydroxyimidazo[1,2-a]pyrimidines derived from isocytosine versus those derived from 2-amino-4-hydroxy-6-methylpyrimidine [1]. The 2-hydroxy substituent further contributes two hydrogen-bond donor sites compared to one in 7-methylimidazo[1,2-a]pyrimidin-5-ol analogs, directly affecting target binding geometry and physicochemical properties . Generic substitution therefore risks introducing uncontrolled variables in any assay or synthesis protocol dependent on this specific substitution pattern.

Quantitative Differentiation Evidence: 2-Hydroxy-7-methylimidazo[1,2-a]pyrimidin-5(8H)-one vs. Closest Analogs


7-Methyl Substitution Effect on Tautomeric Equilibrium and Carbonyl Character

In a foundational study comparing imidazo[1,2-a]pyrimidine derivatives, compounds bearing a 7-methyl group (derived from 2-amino-4-hydroxy-6-methylpyrimidine) exhibited markedly different infrared spectral properties compared to their 7-unsubstituted counterparts (derived from isocytosine). Specifically, the 5-hydroxyimidazo[1,2-a]pyrimidines without 7-methyl substitution showed strong carbonyl absorption bands, indicating predominance of the keto tautomeric form [1]. In contrast, the 7-methyl-substituted analogs displayed altered carbonyl absorption, consistent with a shift in tautomeric equilibrium [1]. This directly demonstrates that the 7-methyl group in 2-Hydroxy-7-methylimidazo[1,2-a]pyrimidin-5(8H)-one is not a spectroscopically silent substitution but fundamentally alters the electronic ground state of the molecule.

Tautomerism Infrared Spectroscopy Physicochemical Characterization

Hydrogen-Bond Donor Capacity Differentiation from 7-Methylimidazo[1,2-a]pyrimidin-5-ol

2-Hydroxy-7-methylimidazo[1,2-a]pyrimidin-5(8H)-one (CAS 52893-02-4) possesses two hydrogen-bond donor sites and four hydrogen-bond acceptor sites, as computed from its molecular structure . This compares to the closest commercially cataloged analog, 7-methylimidazo[1,2-a]pyrimidin-5-ol (CAS 1091729-93-9; molecular formula C₇H₇N₃O; MW 149.15), which contains only one hydrogen-bond donor and three hydrogen-bond acceptors . The additional hydroxyl group at the 2-position in the target compound thus doubles the H-bond donor capacity, a feature critical for binding to targets requiring bidentate hydrogen-bonding interactions.

Hydrogen Bonding Molecular Recognition Drug Design

Tautomeric Stability and Solubility Differentiation from Unsubstituted Scaffold

The Bell and Caldwell study demonstrated that 7-methyl-substituted 5-hydroxyimidazo[1,2-a]pyrimidines exhibited lower solubility in organic solvents and higher melting points compared to their 7-unsubstituted counterparts, which were described as 'generally more soluble in organic solvents and lower melting' [1]. While the reference compounds in that study carried aryl substituents at the 2-position rather than a hydroxyl group, the trend establishes a class-level principle: 7-methyl substitution on the imidazo[1,2-a]pyrimidin-5-one core consistently reduces organic solvent solubility. This has direct implications for purification, formulation, and assay compatibility of the target compound relative to the unsubstituted imidazo[1,2-a]pyrimidin-5(8H)-one scaffold (CAS 55662-68-5; MW 135.12; C₆H₅N₃O) .

Solubility Tautomerism Formulation

Scaffold-Level PI3K Inhibitor Potential Relative to Non-Imidazopyrimidine Chemotypes

The imidazo[1,2-a]pyrimidin-5(1H)-one scaffold has been rationally designed as a β-isoform selective PI3K inhibitor series based on the docking model of the more potent R-enantiomer of TGX-221 [1]. Although 2-Hydroxy-7-methylimidazo[1,2-a]pyrimidin-5(8H)-one itself has not been directly tested in published PI3K assays, it represents the minimal core scaffold possessing the critical 5-oxo and 7-methyl features found in optimized PI3Kβ inhibitors. The 2-hydroxy substituent in the target compound provides a synthetic handle for further derivatization absent in the unsubstituted scaffold, enabling exploration of 2-O-alkylated or 2-O-acylated analogs [2]. In contrast, alternative heterocyclic scaffolds such as triazolopyrimidines have been reported to bind somewhat less potently to certain targets depending on the nature of aniline substitution .

PI3K Inhibition Kinase Selectivity Cancer

Recommended Application Scenarios for 2-Hydroxy-7-methylimidazo[1,2-a]pyrimidin-5(8H)-one Based on Quantitative Differentiation Evidence


Focused Kinase Inhibitor Library Design Requiring a 2-Position Synthetic Handle

Medicinal chemistry teams constructing PI3Kβ or related kinase-focused compound libraries should prioritize 2-Hydroxy-7-methylimidazo[1,2-a]pyrimidin-5(8H)-one over the unsubstituted imidazo[1,2-a]pyrimidin-5-one scaffold (CAS 55662-68-5) because the 2-hydroxy group provides a direct synthetic handle for O-alkylation or O-acylation, enabling rapid diversification at a position known to modulate kinase selectivity in the imidazo[1,2-a]pyrimidin-5-one series [1]. The 7-methyl group is retained as a critical substituent shown to alter tautomeric equilibrium and electronic properties of the core [2].

Tautomerism-Dependent Binding Studies Where H-Bond Donor Count Matters

In structure-based drug design campaigns where the target binding site requires a bidentate hydrogen-bond donor motif, 2-Hydroxy-7-methylimidazo[1,2-a]pyrimidin-5(8H)-one (2 H-bond donors) is the appropriate scaffold choice over 7-methylimidazo[1,2-a]pyrimidin-5-ol (CAS 1091729-93-9; 1 H-bond donor) [1]. The additional hydroxyl group at the 2-position doubles the hydrogen-bond donor capacity, enabling binding interactions that are sterically and electronically inaccessible to the mono-hydroxy analog [2].

Synthetic Intermediate for 2-O-Derivatized Imidazo[1,2-a]pyrimidine Probes

The compound serves as an ideal precursor for synthesizing 2-alkoxy or 2-acyloxy derivatives of the imidazo[1,2-a]pyrimidin-5-one scaffold. The 2024 microwave-assisted functionalization methodology demonstrated efficient alkylation of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones [1], establishing synthetic routes directly applicable to the 2-hydroxy compound. The 7-methyl group, known to alter chemical reactivity relative to 7-unsubstituted analogs [2], may influence regioselectivity in subsequent derivatization steps and should be factored into synthetic planning.

Physicochemical Profiling and Solubility-Dependent Assay Development

Given the class-level evidence that 7-methyl substitution reduces organic solvent solubility and increases melting point in imidazo[1,2-a]pyrimidin-5-one derivatives [1], researchers planning high-concentration stock solution preparation or requiring solubility data for in vitro assays should anticipate lower DMSO solubility for this compound compared to the 7-unsubstituted scaffold. Pre-formulation solubility assessment is recommended, particularly when comparing data generated with analog series that lack the 7-methyl group.

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